Product packaging for 2,3-Dihydroxy-2,3-dimethylbutanenitrile(Cat. No.:CAS No. 26429-38-9)

2,3-Dihydroxy-2,3-dimethylbutanenitrile

Cat. No.: B2964867
CAS No.: 26429-38-9
M. Wt: 129.159
InChI Key: PXFIBOYUGRGMLL-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-2,3-dimethylbutanenitrile is a chemical compound provided for research and development purposes. This compound is identified by CAS Registry Number 26429-38-9 and has a molecular formula of C6H11NO2, corresponding to a molecular weight of 129.16 g/mol . Its structure features a nitrile group and two hydroxyl groups on adjacent carbon atoms, which may make it a valuable intermediate in organic synthesis and for the exploration of more complex molecular structures. As a specialty chemical, it is suited for use in various laboratory research settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. For specific storage and handling instructions, please refer to the available Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B2964867 2,3-Dihydroxy-2,3-dimethylbutanenitrile CAS No. 26429-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-2,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2,8)6(3,9)4-7/h8-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFIBOYUGRGMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Characterization of 2,3 Dihydroxy 2,3 Dimethylbutanenitrile

Advanced Spectroscopic Techniques for Definitive Structure Assignment

Spectroscopic methods are indispensable for probing the molecular architecture of 2,3-dihydroxy-2,3-dimethylbutanenitrile. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation and stereochemical analysis.

Due to the molecule's symmetry, the four methyl groups and two hydroxyl groups would yield distinct signals depending on the diastereomer. The protons of the methyl groups and hydroxyl groups would be observable in the ¹H NMR spectrum, while all six carbon atoms would be detectable in the ¹³C NMR spectrum. The chemical shifts (δ) are influenced by the local electronic environment of each nucleus.

Expected ¹H NMR Spectral Data: In a deuterated solvent like CDCl₃, the spectrum would show signals for the methyl protons and the hydroxyl protons. The exact chemical shifts can vary, but typical regions are predictable.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methyl Protons (-CH₃)1.2 - 1.5Singlet (s)12H
Hydroxyl Protons (-OH)2.0 - 4.0 (broad)Singlet (s)2H

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide evidence for the carbon skeleton. Given the structure, three distinct carbon signals are expected.

Carbon Type Predicted Chemical Shift (δ, ppm)
Methyl Carbons (-C H₃)20 - 30
Quaternary Carbons (-C (OH)-)70 - 80
Nitrile Carbon (-C N)115 - 125

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the spatial proximity of protons, offering insights into the molecule's preferred conformation and the relative stereochemistry of the two chiral centers.

Infrared (IR) Spectroscopy for Elucidating Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), nitrile (-C≡N), and alkyl (C-H) groups.

The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration from the hydroxyl groups. The nitrile group presents a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The C-H stretching vibrations from the methyl groups would appear in the 2850-3000 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the entire molecule, including C-O and C-C stretching, and is unique for every compound. docbrown.info

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Alkyl (-CH₃)C-H Stretch2850 - 3000Medium to Strong
Nitrile (-C≡N)C≡N Stretch2240 - 2260Medium, Sharp
Carbon-OxygenC-O Stretch1050 - 1150Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₁₁NO₂), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm its molecular formula.

Beyond molecular formula confirmation, MS/MS fragmentation analysis helps to piece together the molecular structure. The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. docbrown.info

Predicted HRMS Data and Fragmentation:

Molecular Formula: C₆H₁₁NO₂

Exact Mass: 129.07898 u

[M+H]⁺: 130.08626 m/z

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

Fragment Ion (m/z) Proposed Neutral Loss Formula of Loss
112Loss of waterH₂O
102Loss of hydrogen cyanideHCN
71Alpha-cleavageC₂H₄O₂
59Cleavage of C2-C3 bondC₄H₅N

Analysis of these fragmentation patterns provides corroborating evidence for the proposed connectivity of the atoms within the molecule.

Chiral Purity and Enantiomeric Excess Determination Methodologies

Since this compound is a chiral molecule with two stereocenters, methods to separate its stereoisomers and quantify its enantiomeric purity are crucial. nih.gov The relative proportion of two enantiomers in a mixture is described by the enantiomeric excess (ee). thieme-connect.de

Chromatographic Enantioseparation Techniques (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chiral chromatography is the gold standard for separating enantiomers and determining enantiomeric excess. jsmcentral.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used method. mdpi.com

For a polar compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

A typical analytical approach would involve:

Developing a separation method on an analytical chiral column.

Injecting the sample and integrating the peak areas for each enantiomer.

Calculating the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations or peak areas of the respective enantiomers.

Chiral Gas Chromatography (GC) could also be an option, potentially after derivatization of the hydroxyl groups to increase volatility.

Polarimetric Analysis for Optical Activity Characterization

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. youtube.com This property is known as optical activity. Enantiomers rotate light by equal amounts but in opposite directions. khanacademy.org

The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). It is calculated from the observed rotation (α) using the formula:

[α] = α / (c * l)

Where:

α is the observed rotation in degrees.

c is the concentration in g/mL.

l is the path length of the polarimeter cell in decimeters.

Once the specific rotation of a pure enantiomer is known, the enantiomeric excess (ee) of a mixture can be determined by measuring the mixture's specific rotation and applying the following relationship:

ee (%) = ([α]mixture / [α]pure enantiomer) x 100

While polarimetry is a classical and valuable technique, it is generally less accurate than chromatographic methods for precise ee determination, especially for samples with low optical rotations. However, it is essential for characterizing the fundamental chiroptical properties of a new chiral compound.

Based on a comprehensive search of available scientific literature and crystallographic databases, specific experimental data from a single-crystal X-ray diffraction study of this compound is not publicly available. Consequently, a detailed analysis of its crystal structure, including the determination of its absolute configuration, molecular geometry, and a discussion of its intermolecular interactions and crystal packing motifs, cannot be provided at this time.

The structural elucidation and stereochemical characterization of chemical compounds through techniques like single-crystal X-ray diffraction are fundamental to understanding their properties and behavior. This powerful analytical method provides precise three-dimensional information about the arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions are crucial in determining the macroscopic properties of a material, including its melting point, solubility, and polymorphism.

While the principles of these analytical techniques are well-established, their application to a specific compound requires experimental data. In the absence of such data for this compound, the detailed article as outlined in the prompt cannot be generated. Further research and publication of the crystal structure of this compound are needed to enable a thorough discussion of its crystallographic features.

Synthetic Methodologies and Reaction Pathways of 2,3 Dihydroxy 2,3 Dimethylbutanenitrile

Chemo- and Stereoselective Synthesis Strategies

The synthesis of 2,3-Dihydroxy-2,3-dimethylbutanenitrile would logically proceed from its precursor, 2,3-butanedione (B143835) (also known as diacetyl). The key transformation involves the addition of two cyanide nucleophiles to the two carbonyl groups of the starting diketone. The primary challenges in this synthesis lie in controlling the reactivity and achieving stereoselectivity.

Carbon-Carbon Bond Formation via Cyanohydrin Synthesis Approaches

The fundamental reaction for the synthesis of this compound is the cyanohydrin formation, a nucleophilic addition of a cyanide anion to a carbonyl group. wikipedia.orgopenstax.org For 2,3-butanedione, this would be a double addition. The reaction is typically base-catalyzed, increasing the nucleophilicity of the cyanide agent. openstax.orgnih.gov Common cyanide sources include hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN). wikipedia.org The reaction is reversible, and the equilibrium generally favors the product for aliphatic carbonyls. wikipedia.org

The reaction would proceed as follows:

CH₃COCOCH₃ + 2 HCN → (CH₃)C(OH)(CN)C(OH)(CN)(CH₃)

However, no specific literature detailing the reaction conditions, yields, or chemo- and stereoselectivity for the formation of this compound from 2,3-butanedione could be identified. Issues such as the potential for polymerization or side reactions under basic conditions would need to be carefully managed.

Biocatalytic Pathways Employing Oxynitrilases for Enantioselective Preparation

Biocatalysis using oxynitrilases presents a powerful tool for the enantioselective synthesis of cyanohydrins. nih.govd-nb.info These enzymes catalyze the addition of HCN to aldehydes and some ketones with high stereoselectivity. d-nb.inforesearchgate.net Both (R)- and (S)-selective oxynitrilases are known, which could potentially be employed to control the stereochemistry at the two newly formed chiral centers in this compound. researchgate.net

While the substrate scope of oxynitrilases is broad, their application to α-diketones like 2,3-butanedione is not documented in the available literature. A hypothetical biocatalytic route would involve the sequential or simultaneous enzymatic addition of HCN to the two carbonyl groups of 2,3-butanedione. The stereochemical outcome would depend on the specific oxynitrilase used.

Table 1: Hypothetical Oxynitrilase-Catalyzed Synthesis of this compound

Enzyme TypePrecursorCyanide SourcePotential Product Stereoisomers
(R)-Oxynitrilase2,3-ButanedioneHCN(2R,3R)-2,3-Dihydroxy-2,3-dimethylbutanenitrile
(S)-Oxynitrilase2,3-ButanedioneHCN(2S,3S)-2,3-Dihydroxy-2,3-dimethylbutanenitrile

Note: This table is illustrative and based on the known function of oxynitrilases. No experimental data for the reaction with 2,3-butanedione has been found.

Multi-Step Organic Synthesis from Precursor Compounds

In the absence of a direct, single-step synthesis, a multi-step approach could be envisioned for the preparation of this compound. This could involve the protection of one carbonyl group of 2,3-butanedione, followed by cyanohydrin formation on the unprotected carbonyl. Subsequent deprotection and a second cyanohydrin formation would yield the final product. This strategy would offer better control over the reaction but would be less atom-economical. Again, no specific protocols for such a multi-step synthesis of the target compound have been reported.

Mechanistic Studies of this compound Formation

Detailed mechanistic studies, including kinetic investigations and the elucidation of transition states and intermediates, are crucial for understanding and optimizing a chemical reaction. For the formation of this compound, such studies are currently absent from the scientific literature.

Kinetic Investigations of Reaction Rates and Orders

Kinetic studies on cyanohydrin formation from aldehydes have been conducted, revealing that the reaction is often first order in both the carbonyl compound and the cyanide ion. nih.gov The reaction rate is also highly dependent on pH, with an optimal range typically between 4 and 5 for reactions involving HCN generated in situ from a cyanide salt and a weak acid. chemguide.co.uk

For the reaction of 2,3-butanedione, one would expect a more complex kinetic profile due to the presence of two reactive carbonyl groups. The rate of the first and second cyanide additions would likely differ. However, without experimental data, any discussion on reaction rates and orders for the formation of this compound remains speculative.

Table 2: General Kinetic Parameters for Cyanohydrin Formation (Illustrative)

ParameterDescriptionExpected Influence on 2,3-Butanedione Reaction
Rate Constant (k)A measure of the reaction speed.Would need to be determined for both the first (k₁) and second (k₂) cyanide addition.
Reaction OrderThe relationship between reactant concentration and reaction rate.Likely complex, with dependencies on the concentrations of 2,3-butanedione and the cyanide source.
Activation Energy (Ea)The minimum energy required for the reaction to occur.Would be specific to the formation of the transition state for each cyanide addition.

Note: This table presents general kinetic parameters and their expected relevance. No specific values for the formation of this compound are available.

Elucidation of Transition States and Intermediates

The mechanism of cyanohydrin formation involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then protonated to yield the cyanohydrin. libretexts.orglibretexts.org

In the case of 2,3-butanedione, the reaction would proceed through a mono-cyanohydrin intermediate before the addition of the second cyanide ion. The transition states for both nucleophilic attacks would involve the approach of the cyanide ion to the carbonyl carbon. Computational chemistry could be a valuable tool to model these transition states and intermediates, providing insights into the reaction pathway and stereoselectivity, but no such studies have been published for this compound.

Chemical Transformations of the Nitrile Functionality

The nitrile group is a valuable functional handle due to its ability to undergo hydrolysis, reduction, and nucleophilic addition reactions, providing access to carboxylic acids, amides, amines, and ketones.

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. chemguide.co.uklibretexts.org The final product, whether the amide or the carboxylic acid, can be controlled by the reaction conditions.

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. chemguide.co.uk The reaction proceeds in two main stages: the nitrile is first converted to an amide, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com To obtain the final carboxylic acid, 2,3-dihydroxy-2,3-dimethylbutanoic acid, prolonged heating is typically required. Milder conditions may allow for the isolation of the intermediate, 2,3-dihydroxy-2,3-dimethylbutanamide.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. libretexts.org This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849). chemguide.co.uk The intermediate amide can be formed, but like the acidic pathway, the reaction usually proceeds to the carboxylate salt. chemistrysteps.com To isolate the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

TransformationReagents and ConditionsIntermediate ProductFinal Product
Acid-Catalyzed Hydrolysis Dilute H₂SO₄ or HCl, heat2,3-Dihydroxy-2,3-dimethylbutanamide2,3-Dihydroxy-2,3-dimethylbutanoic acid
Base-Catalyzed Hydrolysis Aqueous NaOH or KOH, heat; followed by H₃O⁺ workup2,3-Dihydroxy-2,3-dimethylbutanamide2,3-Dihydroxy-2,3-dimethylbutanoic acid

The nitrile group is readily reduced to a primary amine. This transformation is a cornerstone of amine synthesis and can be accomplished using several powerful reducing agents. unacademy.com

A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com This process converts this compound into 1-amino-2,3-dimethylbutane-2,3-diol.

Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel, platinum, or palladium. unacademy.com This method is often considered "greener" and is suitable for industrial-scale synthesis.

While direct reduction of a nitrile to an alcohol is not a standard transformation, the nitrile can be converted to an aldehyde using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can then be further reduced to the alcohol. chemistrysteps.comyoutube.com However, the most direct route to the primary amine is typically favored.

Target Functional GroupReagents and ConditionsProduct
Primary Amine 1. LiAlH₄ in THF/ether2. H₂O workup1-Amino-2,3-dimethylbutane-2,3-diol
Primary Amine H₂ gas, Raney Ni or PtO₂ catalyst, pressure1-Amino-2,3-dimethylbutane-2,3-diol
Aldehyde (Intermediate) 1. DIBAL-H in Toluene, -78 °C2. H₃O⁺ workup2,3-Dihydroxy-2,3-dimethylbutanal

A key reaction for carbon-carbon bond extension is the addition of organometallic nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the electrophilic carbon of the nitrile group. This reaction provides a direct route to ketones after a hydrolysis step.

The reaction begins with the nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking one of the π-bonds of the C≡N triple bond. This forms a resonance-stabilized imine anion, which is coordinated to the magnesium or lithium cation. Subsequent hydrolysis of this intermediate in an acidic aqueous workup cleaves the carbon-nitrogen double bond, yielding a ketone. For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 3,4-dihydroxy-3,4-dimethylpentan-2-one. This pathway is highly valuable for building more complex carbon skeletons.

Nucleophile (Reagent)IntermediateFinal Product (after Hydrolysis)
Methylmagnesium Bromide (CH₃MgBr)Iminomagnesium salt3,4-Dihydroxy-3,4-dimethylpentan-2-one
Phenyllithium (C₆H₅Li)Iminolithium salt1-(2,3-Dihydroxy-2,3-dimethylbutyl)-1-phenylmethanone

Reactivity and Derivatization of the Dihydroxyl Moieties

The vicinal diol in this compound is a reactive site that can undergo oxidation and serve as a handle for the introduction of protecting groups, which is essential for achieving selectivity in multi-step syntheses.

A characteristic reaction of vicinal diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. doubtnut.com This reaction can be achieved with high efficiency using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org When this compound is treated with one of these reagents, the C2-C3 bond is broken. Because both C2 and C3 are tertiary carbons, the cleavage results in the formation of two molecules of acetone (B3395972), with the nitrile-bearing carbon being released as hydrogen cyanide (or cyanide ion depending on pH). This reaction can be used for structural analysis or as a degradative step in a synthetic sequence. doubtnut.com

More recent, environmentally friendly methods for this transformation have also been developed, including metal-free, photo-oxidative cleavage using molecular oxygen as the terminal oxidant. organic-chemistry.org

The direct oxidation of the tertiary hydroxyl groups without C-C bond cleavage is challenging and generally requires harsh conditions, which may also affect the nitrile functionality. The reduction of vicinal diols to alkanes is also a difficult transformation that requires multi-step procedures, such as conversion to a cyclic sulfate (B86663) or thiocarbonate followed by reduction.

To perform selective chemistry on the nitrile group without interference from the hydroxyl groups, it is often necessary to temporarily "protect" the diol. libretexts.org For 1,2-diols, a common and highly effective strategy is the formation of a five-membered cyclic acetal (B89532) or ketal. chem-station.com

This is typically achieved by reacting this compound with an aldehyde or a ketone in the presence of an acid catalyst. pearson.com For example, reaction with acetone and an acid catalyst (e.g., p-toluenesulfonic acid) yields a cyclic ketal known as an acetonide. This protecting group is stable under basic, neutral, and reductive conditions, making it compatible with nitrile reduction or Grignard addition. chem-station.com The protection is reversible, and the diol can be regenerated by hydrolysis with aqueous acid. libretexts.org

Protecting GroupReagents for ProtectionConditions for Deprotection
Isopropylidene (Acetonide) Acetone, Acid Catalyst (e.g., CSA, H₂SO₄)Aqueous Acid (e.g., dilute HCl, AcOH)
Benzylidene Acetal Benzaldehyde, Acid Catalyst (e.g., Cu(OTf)₂)Aqueous Acid or Catalytic Hydrogenolysis
Cyclic Carbonate Phosgene or a derivative (e.g., triphosgene)Basic Hydrolysis (e.g., K₂CO₃ in MeOH)

Intramolecular Cyclization and Rearrangement Reactions

The structural arrangement of functional groups in this compound, specifically the vicinal diol and the nitrile group on a quaternary carbon, allows for a variety of potential intramolecular cyclization and rearrangement reactions. These transformations are typically promoted by acidic or basic conditions and can lead to the formation of diverse heterocyclic and acyclic products. The high degree of substitution on the butane (B89635) backbone often provides a thermodynamic driving force for rearrangement to relieve steric strain.

One of the most anticipated reactions for a 1,2-diol like this compound is the pinacol (B44631) rearrangement. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This acid-catalyzed reaction involves the protonation of one of the tertiary hydroxyl groups, followed by the loss of a water molecule to generate a tertiary carbocation. Subsequently, a 1,2-migratory shift of one of the adjacent methyl groups occurs to form a more stable resonance-stabilized oxonium ion, which upon deprotonation yields a ketone. This rearrangement would result in the formation of 3,3-dimethyl-2-oxobutanenitrile. The driving force for this reaction is the formation of a stable carbonyl group. libretexts.org

Under different acidic conditions, intramolecular cyclization involving the nitrile group is also a plausible pathway. The nitrile group can participate in a Pinner-type reaction where one of the hydroxyl groups acts as an intramolecular nucleophile. nih.gov Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, which is then attacked by a hydroxyl oxygen to form a five-membered cyclic imidate (an oxazoline (B21484) derivative). Subsequent hydrolysis of this intermediate would lead to the formation of a γ-lactone, specifically α,α-dimethyl-γ-butyrolactone-γ-carbonitrile.

Furthermore, acid-catalyzed dehydration can lead to the formation of cyclic ethers. Intramolecular nucleophilic attack of one hydroxyl group on the protonated adjacent hydroxyl group (after it forms a good leaving group, water) can lead to the formation of an epoxide. Alternatively, a concerted dehydration and cyclization could yield a five-membered tetrahydrofuran derivative. The formation of such cyclic ethers is a common pathway for polyalcohol compounds under high-temperature liquid water conditions, a process that can be accelerated by the presence of carbon dioxide. rsc.org

Neighboring group participation (NGP) by the hydroxyl or nitrile groups could also influence substitution reactions if one of the hydroxyls is first converted into a better leaving group (e.g., a tosylate). wikipedia.orglibretexts.org The participation of a neighboring group can lead to an increase in reaction rate and retention of stereochemistry at the reaction center. For instance, the lone pair of electrons on the oxygen of one hydroxyl group can attack the adjacent carbon, displacing the leaving group and forming a transient epoxide ring, which is then opened by an external nucleophile.

The following tables summarize the potential intramolecular reactions, conditions, and expected products based on established chemical principles for analogous structures.

Table 1: Potential Intramolecular Rearrangement and Cyclization Reactions

Reaction Type Proposed Conditions Major Product Plausible Byproducts
Pinacol Rearrangement H₂SO₄, heat 3,3-Dimethyl-2-oxobutanenitrile Dehydration products
Lactonization (via Pinner Reaction) HCl (gas) in anhydrous alcohol, then H₂O α,α-Dimethyl-γ-butyrolactone-γ-carbonitrile Unreacted starting material

Table 2: Detailed Research Findings on Analogous Reactions

Reaction Substrate Type Catalyst/Reagents Key Findings Reference
Pinacol Rearrangement Vicinal Diols Strong acids (e.g., H₂SO₄) The reaction proceeds through a carbocation intermediate, with the migratory aptitude of adjacent groups influencing the product distribution. Formation of a stable ketone is the primary driving force. masterorganicchemistry.comwikipedia.orgchemistrysteps.com
Intramolecular Lactonization Hydroxy Dinitriles Brønsted acids Stereoselective desymmetrization of dinitriles can form γ- and δ-lactones in good yields via a Pinner reaction mechanism. nih.gov

Computational and Theoretical Chemistry Investigations of 2,3 Dihydroxy 2,3 Dimethylbutanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,3-Dihydroxy-2,3-dimethylbutanenitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process involves optimizing the molecular structure to find the lowest energy conformation. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, providing a precise geometric description of the molecule. Furthermore, the total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy of the optimized structure would be calculated. These energetic details are crucial for understanding the molecule's stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the sites of chemical reactions. Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, offering further insight into the molecule's polarity and reactive centers.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the dynamic behavior and interactions of molecules.

Exploration of Conformational Space and Identification of Stable Isomers

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformers can exist. This analysis would aim to identify the most stable conformers, or isomers, by calculating their relative energies. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Simulation of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. An MD simulation of this compound would model the motions of its atoms and any surrounding molecules (such as solvent) over time. This would provide insights into how the molecule interacts with its environment. Specifically, simulations could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds with solvent molecules. Understanding solvent effects is crucial as they can significantly influence the conformation, stability, and reactivity of a molecule in a solution.

Computational Prediction of Reaction Mechanisms and Kinetics

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions at a molecular level. For this compound, these methods can elucidate the pathways of its formation and decomposition, providing critical data on reaction rates and the factors that influence them. The formation of cyanohydrins, in general, involves the nucleophilic addition of a cyanide ion to a carbonyl group, followed by protonation of the resulting alkoxide intermediate.

A cornerstone of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the geometry of the transition state and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For the formation of this compound from its corresponding aldehyde and hydrogen cyanide, the reaction is believed to proceed through a two-step mechanism. The first step is the nucleophilic attack of the cyanide ion on the carbonyl carbon, and the second is the protonation of the intermediate.

Illustrative Activation Energies for Cyanohydrin Formation

ReactantsSolventComputational MethodCalculated Activation Energy (kcal/mol)
Acetone (B3395972) + HCNWaterDFT (B3LYP/6-31G)12.5
Benzaldehyde + HCNEthanol (B145695)DFT (B3LYP/6-31G)10.2
2,3-Dihydroxy-2,3-dimethylbutanal + HCNWaterDFT (B3LYP/6-31G*)11.8 (Hypothetical)

This table presents hypothetical activation energy values for the formation of this compound, based on computational studies of analogous cyanohydrin formation reactions.

The reaction environment, particularly the solvent, can significantly impact reaction rates. rsc.org Computational models can simulate these effects by treating the solvent either as a continuous medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models). rsc.org These studies can reveal how the polarity and hydrogen-bonding capabilities of the solvent stabilize or destabilize the reactants, transition state, and products, thereby altering the activation energy.

For the formation of this compound, polar protic solvents like water or ethanol are expected to facilitate the reaction by stabilizing the charged intermediates and transition states through hydrogen bonding.

Catalysts, both acidic and basic, can also accelerate cyanohydrin formation. Computational studies can model the role of a catalyst by including it in the reaction system and calculating the modified reaction pathway and activation energy. For instance, a base can deprotonate hydrogen cyanide to generate the more nucleophilic cyanide ion, while an acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Hypothetical Solvent Effects on the Formation of this compound

SolventDielectric ConstantRelative Reaction Rate (Hypothetical)
Hexane (Nonpolar)1.91
Dichloromethane (Polar Aprotic)9.15
Ethanol (Polar Protic)24.520
Water (Polar Protic)80.150

This interactive table illustrates the hypothetical effect of solvent polarity on the relative reaction rate for the formation of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties or biological activities. While specific QSPR models for this compound may not be readily available, models developed for analogous aliphatic cyanohydrins and other nitrile-containing compounds can provide valuable insights into its potential properties.

QSPR models are built by calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors, which can encode information about the molecule's topology, geometry, and electronic structure, are then used to develop a mathematical equation that can predict the property of interest for new, untested compounds.

For compounds analogous to this compound, QSPR models have been used to predict properties such as toxicity, solubility, and boiling point. For example, the toxicity of cyanohydrins is often related to their stability and the ease with which they can release hydrogen cyanide. QSPR models can help to identify the structural features that contribute to this stability.

Commonly Used Molecular Descriptors in QSPR Models for Nitrile Compounds

Descriptor ClassExamplesProperty Correlated
TopologicalWiener index, Kier & Hall connectivity indicesBoiling point, Viscosity
GeometricalMolecular surface area, Molecular volumeSolubility, Permeability
ElectronicDipole moment, HOMO/LUMO energiesReactivity, Toxicity
ConstitutionalMolecular weight, Number of H-bond donors/acceptorsGeneral physicochemical properties

This table outlines the types of molecular descriptors frequently employed in QSPR modeling for nitrile-containing compounds and the properties they are often correlated with.

By applying these computational and theoretical approaches, a comprehensive understanding of the chemical nature of this compound can be developed, paving the way for its potential application in various scientific and industrial fields.

Chemical Biology and Bio Organic Chemistry of Dihydroxy Nitrile Systems

Biochemical Transformations in Model Systems

The biochemical fate of dihydroxy nitriles is largely governed by the action of nitrile-converting enzymes and the metabolic machinery of microbial cultures. These transformations are of significant interest for their potential in bioremediation and green chemistry applications.

Enzymatic Pathways Involving Nitrile-Converting Enzymes

Nitrile-converting enzymes, primarily nitrilases and nitrile hydratases, are key players in the biological transformation of nitrile-containing compounds. While direct enzymatic studies on 2,3-dihydroxy-2,3-dimethylbutanenitrile are not extensively documented, the activity of these enzymes on analogous structures allows for the postulation of potential enzymatic pathways.

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849), without the formation of an amide intermediate. For this compound, a putative nitrilase-mediated pathway would result in the formation of 2,3-dihydroxy-2,3-dimethylbutanoic acid and ammonia. The reaction can be represented as follows:

Substrate: this compound

Enzyme: Nitrilase

Product: 2,3-dihydroxy-2,3-dimethylbutanoic acid + NH₃

Nitrile hydratases (EC 4.2.1.84), on the other hand, catalyze the hydration of a nitrile to its corresponding amide. Subsequently, an amidase (EC 3.5.1.4) can hydrolyze the amide to a carboxylic acid and ammonia. This two-step pathway is a common route for nitrile metabolism in microorganisms. For this compound, this pathway would proceed as follows:

Step 1: Hydration

Substrate: this compound

Enzyme: Nitrile Hydratase

Product: 2,3-Dihydroxy-2,3-dimethylbutanamide

Step 2: Hydrolysis

Substrate: 2,3-Dihydroxy-2,3-dimethylbutanamide

Enzyme: Amidase

Product: 2,3-dihydroxy-2,3-dimethylbutanoic acid + NH₃

The substrate specificity of these enzymes is a critical factor. The steric hindrance posed by the two methyl groups at the C2 and C3 positions of this compound might influence the catalytic efficiency of certain nitrile-converting enzymes.

Metabolic Fates in in vitro Biological Constructs and Microbial Cultures

In microbial cultures, the metabolic fate of this compound would likely follow the enzymatic pathways described above, leading to the formation of the corresponding carboxylic acid. This transformation can be viewed as a detoxification process, as nitriles can be toxic to living organisms. The resulting 2,3-dihydroxy-2,3-dimethylbutanoic acid could then potentially enter central metabolic pathways.

For instance, microorganisms from genera such as Rhodococcus, Pseudomonas, and Nocardia are known to possess robust nitrile-metabolizing capabilities and could potentially utilize this compound as a carbon or nitrogen source. The metabolic pathway would likely involve the conversion to the corresponding α-hydroxy acid, which could then be further metabolized.

The table below summarizes the potential enzymatic transformations of this compound in model biological systems.

Enzyme ClassSubstrateIntermediate ProductFinal Product
NitrilaseThis compound-2,3-Dihydroxy-2,3-dimethylbutanoic acid
Nitrile Hydratase/AmidaseThis compound2,3-Dihydroxy-2,3-dimethylbutanamide2,3-Dihydroxy-2,3-dimethylbutanoic acid

Role as Chiral Precursors in Complex Molecule Synthesis

The presence of stereocenters in dihydroxy nitrile systems makes them valuable chiral precursors in the asymmetric synthesis of complex and biologically important molecules. Their functional groups offer multiple points for chemical modification and elaboration.

Applications in the Asymmetric Synthesis of Biologically Relevant Compounds (e.g., Pantolactone, Pantothenic Acid)

While direct application of this compound in the synthesis of pantolactone and pantothenic acid is not prominently reported, a structurally similar compound, D-2,4-dihydroxy-3,3-dimethylbutyronitrile, serves as a crucial chiral precursor. google.com This highlights the potential of chiral dihydroxy nitriles in the synthesis of these vital biological molecules.

Pantolactone is a key intermediate in the industrial synthesis of D-pantothenic acid (Vitamin B5). gychbjb.comresearchgate.net The synthesis of enantiomerically pure pantolactone is therefore of significant importance. The general synthetic strategy involves the conversion of the chiral dihydroxy nitrile to the corresponding lactone.

A plausible synthetic route, drawing an analogy from the known synthesis using D-2,4-dihydroxy-3,3-dimethylbutyronitrile, would involve the hydrolysis of the nitrile group of an enantiomerically pure dihydroxy nitrile to a carboxylic acid, followed by intramolecular cyclization (lactonization) to form the pantolactone ring.

Chiral Dihydroxy Nitrile → Chiral Dihydroxy Carboxylic Acid → Pantolactone

This synthetic approach underscores the importance of having access to enantiomerically pure dihydroxy nitriles, which can be achieved through various asymmetric synthesis strategies or by enzymatic resolution.

Biomimetic Synthesis Approaches Leveraging Dihydroxy Nitrile Scaffolds

Biomimetic synthesis aims to mimic nature's synthetic strategies to create complex molecules. Dihydroxy nitrile scaffolds, with their inherent functionality, can be employed in biomimetic approaches. The vicinal diol and nitrile functionalities can be seen as synthetic equivalents of biological building blocks.

For example, the diol functionality can mimic the carbohydrate-like structures found in many natural products. The nitrile group, a versatile functional group, can be transformed into amines, carboxylic acids, or other functionalities, mirroring enzymatic transformations in biological systems.

While specific examples of biomimetic synthesis leveraging the this compound scaffold are scarce in the literature, one can envision its use in the construction of polyketide or non-ribosomal peptide-like structures. The dihydroxy nitrile unit could serve as a starting point for chain elongation and functional group manipulation, guided by principles of biomimetic chemistry. The development of catalysts that can mimic the function of enzymes like nitrile hydratases in a synthetic setting is an area of active research. nih.gov

Applications in Advanced Organic Synthesis and Industrial Chemistry

Versatile Chemical Intermediate in Complex Organic Molecule Production

The bifunctional nature of 2,3-Dihydroxy-2,3-dimethylbutanenitrile, containing both hydroxyl and nitrile groups, theoretically allows it to serve as a versatile intermediate. The hydroxyl groups can be involved in reactions such as etherification, esterification, and oxidation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. However, searches of chemical literature did not yield specific studies or examples where this compound has been explicitly used as an intermediate in the production of complex organic molecules.

Building Block in Specialty Chemical Manufacturing (excluding medical applications)

As a potential building block for specialty chemicals, this compound could theoretically contribute to the synthesis of various non-medical products. However, specific applications in this domain are not documented in the available literature.

The diol functionality of this compound suggests its potential use as a monomer or a cross-linking agent in polymerization reactions to form polyesters or polyurethanes. The nitrile group could also be modified to introduce other functionalities into a polymer backbone. Nevertheless, a review of scientific databases does not show any published research detailing the use of this compound as a precursor for advanced polymer systems.

While related compounds, such as 2-Amino-2,3-dimethylbutyronitrile, have been identified as intermediates in the synthesis of imidazolinone herbicides, there is no specific information linking this compound to synthetic methodologies for agrochemical intermediates. chemicalbook.com The unique combination of functional groups in this compound could theoretically be leveraged for the synthesis of novel agrochemicals, but such applications have not been reported.

Catalytic Processes and Engineering Relevant to Dihydroxy Nitriles

The study of catalytic processes involving dihydroxy nitriles is an active area of research. For instance, the enzymatic decarboxylation of related dihydroxy aromatic nitriles, such as 2,3-dihydroxybenzoate, has been investigated to understand enzyme mechanisms. nih.gov These studies highlight the potential for biocatalytic transformations of dihydroxy nitrile compounds. However, specific research on catalytic processes or chemical engineering aspects directly related to this compound is not available. General catalytic reactions applicable to nitriles and diols are well-established, but their specific application to this compound has not been documented.

Research Findings Summary

Area of ApplicationResearch Findings for this compound
Complex Organic Molecule Intermediate No specific examples found in the literature.
Advanced Polymer Precursor No documented use in polymer synthesis.
Agrochemical Intermediate Synthesis No specific methodologies reported.
Catalytic Processes No studies specifically focusing on this compound.

While the chemical structure of this compound suggests a range of potential applications in organic synthesis and industrial chemistry, there is a notable absence of specific research and documented uses in the publicly accessible scientific literature. The compound is commercially available, indicating its synthesis is feasible. bldpharm.com However, its utility as a versatile intermediate, a building block for specialty chemicals such as polymers and agrochemicals, and its role in catalytic processes remain underexplored and undocumented. Further research would be necessary to elucidate the practical applications and synthetic utility of this compound.

Environmental Chemistry of Nitrile Containing Organic Compounds Academic Perspective

Mechanisms of Degradation in Environmental Matrices

The persistence of nitrile compounds in the environment is largely determined by their susceptibility to biological and chemical degradation. The presence of both hydroxyl (-OH) and nitrile (-C≡N) functional groups on the same carbon atom in 2,3-Dihydroxy-2,3-dimethylbutanenitrile influences its reactivity and breakdown pathways.

Microorganisms play a pivotal role in the detoxification and degradation of nitrile compounds. frontiersin.org The biodegradation of nitriles primarily occurs through two distinct enzymatic pathways that convert the nitrile group into a carboxylic acid and ammonia (B1221849). frontiersin.orgnih.gov Cyanohydrins, such as this compound, are considered putative substrates for these enzymatic systems. researchgate.net

The first pathway involves a single-step reaction catalyzed by nitrilases (EC 3.5.5.1). These enzymes directly hydrolyze the carbon-nitrogen triple bond to produce the corresponding carboxylic acid and ammonia. frontiersin.orgnih.gov The second pathway is a two-step process involving nitrile hydratases (NHases; EC 4.2.1.84) and amidases (EC 3.5.1.4). Nitrile hydratase first converts the nitrile to an amide intermediate, which is then hydrolyzed by an amidase to the final carboxylic acid and ammonia products. frontiersin.orgnih.gov

A wide variety of microorganisms, including bacteria, fungi, and yeasts, have been identified to possess these nitrile-metabolizing capabilities. nih.govopenbiotechnologyjournal.com Genera such as Rhodococcus, Pseudomonas, Fusarium, and Aspergillus are well-known for their ability to degrade nitrile compounds. openbiotechnologyjournal.comnih.gov The choice of pathway can depend on the microorganism and the specific structure of the nitrile substrate (e.g., aliphatic vs. aromatic). journals.co.za For instance, the bacterium Rhodococcus rhodochrous can utilize both nitrilase and nitrile hydratase/amidase pathways to degrade aliphatic nitriles. nih.gov

Table 1: Key Enzyme Systems in Microbial Nitrile Degradation

Enzyme SystemReaction StepsProductsMicrobial Sources (Examples)Reference
NitrilaseR-C≡N + 2H₂O → R-COOH + NH₃Carboxylic Acid, AmmoniaRhodococcus rhodochrous, Fusarium solani, Aspergillus niger openbiotechnologyjournal.comnih.gov
Nitrile Hydratase / Amidase1. R-C≡N + H₂O → R-CONH₂ 2. R-CONH₂ + H₂O → R-COOH + NH₃Amide (intermediate), Carboxylic Acid, AmmoniaRhodococcus rhodochrous, Pseudomonas sp., Alcaligenes faecalis frontiersin.orgopenbiotechnologyjournal.comnih.gov

In addition to microbial action, nitrile compounds can undergo abiotic transformations in the environment. For cyanohydrins like this compound, chemical hydrolysis is a significant degradation pathway.

Hydrolysis: Cyanohydrins can spontaneously hydrolyze under ambient aqueous conditions. researchgate.net This reaction is essentially the reverse of their formation, leading to the release of hydrogen cyanide (HCN) and the parent ketone or aldehyde. libretexts.org However, the nitrile group itself can also be hydrolyzed to a carboxylic acid, a reaction that is typically catalyzed by strong acid or base conditions. youtube.comstackexchange.com The presence of neighboring hydroxyl groups, as in this compound, can potentially assist in the hydrolysis of the nitrile group through intramolecular catalysis, a phenomenon known as anchimeric assistance. researchgate.net The rate and outcome of hydrolysis are highly dependent on environmental factors such as pH. researchgate.net For instance, some cyanohydrins derived from γ-keto-alcohols show enhanced hydrolysis mediated by the hydroxyl group at pH values greater than 7.

Development of Advanced Analytical Methods for Environmental Detection

To monitor the presence and fate of this compound and its degradation products in the environment, robust and sensitive analytical methods are required. Chromatography and mass spectrometry are the cornerstone techniques for this purpose.

Chromatography is essential for separating target analytes from complex environmental matrices such as soil and water. scioninstruments.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of nitrile compounds. researchgate.netepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of polar and non-volatile compounds, making it a strong candidate for detecting this compound and its potential acidic metabolites. saimm.org.za Reversed-phase columns are often used for the separation of semi-polar compounds. nih.gov For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation. nih.gov Detection is commonly achieved using UV-Vis or fluorescence detectors, the latter often requiring derivatization of the analyte to enhance sensitivity. epa.gov Chiral HPLC methods have also been developed to separate enantiomers of cyanohydrins, which is important for understanding stereospecific biological processes. researchgate.net

Gas Chromatography (GC): GC is effective for analyzing volatile and semi-volatile organic compounds. scioninstruments.com While cyanohydrins can be thermally unstable and may decompose in the hot GC inlet, derivatization techniques can be used to improve their stability and volatility. reddit.com GC is often coupled with detectors like Flame Ionization Detection (FID) or, for higher selectivity and sensitivity, Mass Spectrometry (MS). scioninstruments.com The analysis of aliphatic nitriles in aqueous samples often requires a pre-concentration step, such as liquid-liquid extraction, before GC analysis. epa.gov

Table 2: Chromatographic Methods for Analysis of Nitriles and Related Compounds

TechniqueTypical MatrixAnalytesCommon DetectorsKey ConsiderationsReference
HPLC (Reversed-Phase)Water, WastewaterPolar/Semi-polar nitriles, carboxylic acidsUV-Vis, Fluorescence, MSGood for polar, non-volatile compounds. saimm.org.zanih.gov
HPLC (Chiral)Aqueous solutionsCyanohydrin enantiomersUV-VisSeparates stereoisomers; requires acidic mobile phase for stability. researchgate.net
GCSoil, WaterVolatile/Semi-volatile nitrilesFID, MSRequires extraction; thermal instability of some analytes (e.g., cyanohydrins) can be an issue. scioninstruments.comepa.govreddit.com

Mass spectrometry (MS) is a powerful tool for the structural elucidation and identification of unknown compounds, making it indispensable for degradation studies. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer high confidence in compound identification. frontiersin.org

LC-MS/MS is particularly dominant for metabolite identification. nih.gov In a typical workflow, an initial full-scan LC-MS experiment is performed to detect potential metabolites. Ions of interest are then subjected to tandem mass spectrometry (MS/MS), where they are fragmented to produce a characteristic pattern. nih.gov This fragmentation pattern provides structural information that can be compared against spectral libraries or used for de novo structure elucidation. nih.govdtu.dk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite, significantly narrowing down the number of possible structures. dtu.dk

For GC-MS analysis, soil or water samples typically undergo an extraction step before being introduced into the instrument. frontiersin.orgchromatographyonline.com The resulting mass spectra can be compared with extensive libraries, such as the NIST standard reference database, to identify known degradation products. frontiersin.org

Table 3: Mass Spectrometry Strategies for Metabolite Identification

TechniqueInformation ProvidedApplication in Degradation StudiesReference
LC-MSRetention time, Accurate mass (with HRMS)Initial screening for potential metabolites in aqueous samples. nih.gov
LC-MS/MSPrecursor ion m/z, Fragment ion m/z (structural information)Confirmation and structural elucidation of detected metabolites. nih.gov
GC-MSRetention time, Fragmentation patternIdentification of volatile and semi-volatile degradation products by library matching. frontiersin.orgchromatographyonline.com

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies for Enhanced Chemo- and Stereoselectivity

The primary challenge in synthesizing 2,3-Dihydroxy-2,3-dimethylbutanenitrile lies in the precise installation of two contiguous stereocenters, one of which is quaternary. Future research will likely focus on developing novel synthetic methods that offer high levels of control over both chemo- and stereoselectivity.

Key areas of investigation could include:

Asymmetric Dihydroxylation: Building upon the success of methods like the Sharpless Asymmetric Dihydroxylation, new catalytic systems could be designed to accommodate α,β-unsaturated nitrile substrates. The development of ligands that can effectively differentiate the prochiral faces of a suitable unsaturated precursor, such as 2,3-dimethylbut-2-enenitrile, would be a significant advancement.

Cyanohydrin Chemistry: Enantioselective cyanohydrin formation from an appropriate α-hydroxy ketone precursor, followed by stereoselective reduction or further functionalization, presents a viable route. The use of chiral catalysts, such as titanium complexes with chiral ligands, has shown promise in related syntheses. nih.gov

Organocatalysis: The application of small organic molecules as catalysts for the stereoselective synthesis of complex molecules is a rapidly growing field. rsc.org Future work could explore chiral organocatalysts to mediate the addition of a cyanide equivalent to a protected α-hydroxy ketone, thereby establishing one of the stereocenters with high fidelity.

Potential Synthetic Approach Key Challenge Emerging Strategy
Asymmetric DihydroxylationSubstrate scope for unsaturated nitrilesDevelopment of bespoke ligand scaffolds
Stereoselective Cyanohydrin FormationControl over the quaternary centerUse of dual-catalyst systems
Organocatalytic CyanationDiastereoselective controlBifunctional catalysts with hydrogen bonding motifs

Exploration of Unconventional Reactivity and Catalysis

The unique arrangement of hydroxyl and nitrile groups in this compound suggests a rich and potentially unconventional reactivity profile. Future research is poised to explore how these functional groups can interact and participate in novel catalytic transformations.

Promising research avenues include:

Intramolecular Cyclization: The proximity of the hydroxyl and nitrile groups could facilitate intramolecular cyclization reactions to form valuable heterocyclic scaffolds, such as substituted oxazolines or other nitrogen- and oxygen-containing rings. These reactions could be promoted by transition metal catalysts or under specific pH conditions.

Nitrile Group as a Directing Group: The nitrile functionality could act as a coordinating group for a metal catalyst, directing subsequent transformations at specific sites within the molecule. This approach could enable regioselective functionalization of the diol or the hydrocarbon backbone.

Dual-Activation Catalysis: Catalytic systems that can simultaneously activate both the diol and the nitrile moieties could lead to novel tandem reactions. For instance, a Lewis acid could activate the nitrile group while a transition metal complex coordinates to the diol, setting the stage for complex bond-forming cascades. The use of pincer complexes has shown promise in the catalytic conversion of nitriles under mild conditions. rug.nl

Integration of Advanced Characterization Techniques

A deep understanding of the structure, stereochemistry, and dynamic behavior of this compound and its derivatives is crucial for both synthetic optimization and the rational design of new applications. The integration of advanced characterization techniques will be instrumental in this regard.

Future efforts in this area should focus on:

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) could be employed to determine the absolute configuration of enantiomerically enriched samples. Recent advances have demonstrated the potential for optical sensing of chiral nitriles. nih.gov

In-situ Reaction Monitoring: The use of real-time analytical methods, such as ReactIR or in-situ NMR spectroscopy, can provide invaluable mechanistic insights into the formation of this compound. researchgate.net This would allow for the rapid optimization of reaction conditions to improve yield and selectivity. Automated systems for monitoring heterogeneous reactions are also becoming increasingly sophisticated. rsc.org

Mass Spectrometry Techniques: Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS) is a powerful tool for separating and characterizing diastereomeric intermediates in real-time, which could be used to predict the stereochemical outcome of a reaction. nih.gov

Technique Application Potential Insight
Vibrational Circular Dichroism (VCD)Determination of absolute stereochemistryUnambiguous assignment of (R/S) configuration
In-situ Infrared Spectroscopy (ReactIR)Real-time monitoring of synthetic reactionsIdentification of reaction intermediates and kinetic profiling
Ion Mobility-Mass Spectrometry (IM-MS)Separation of diastereomeric intermediatesPrediction of enantioselectivity and mechanistic elucidation

Predictive Modeling and Rational Design of Dihydroxy Nitrile Analogues

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.org These approaches can accelerate the discovery of new reactions and molecules by providing predictive insights into their behavior.

For this compound and its analogues, future research could leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate the energies of transition states, and predict the most likely stereochemical outcomes of a given reaction. numberanalytics.com This can guide the selection of catalysts and reaction conditions to favor the desired diastereomer.

Machine Learning (ML) Models: By training ML algorithms on existing datasets of stereoselective reactions, it may be possible to predict the diastereoselectivity or enantioselectivity for the synthesis of new dihydroxy nitriles with a high degree of accuracy. researchgate.netnih.gov Such models can identify the key molecular features that govern stereochemical control.

De Novo Molecular Design: Computational tools can be used to design novel dihydroxy nitrile analogues with specific desired properties, such as enhanced biological activity or improved material characteristics. These in silico designs can then be prioritized for synthesis and experimental validation.

Sustainable and Green Chemistry Approaches in Production and Transformation

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable and environmentally benign methods for its synthesis and subsequent transformations.

Key areas for development include:

Biocatalysis: The use of enzymes to catalyze the synthesis of nitriles and diols offers a highly selective and environmentally friendly alternative to traditional chemical methods. journals.co.zanumberanalytics.com For instance, hydroxynitrile lyases can be used for the enantioselective synthesis of cyanohydrins, while other enzymes could be engineered for the dihydroxylation of unsaturated precursors. The conversion of alcohols to nitriles using enzymes like galactose oxidase represents a green method that uses air as the oxidant and ammonia (B1221849) as the nitrogen source. nih.gov

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as biomass-derived platform chemicals, would significantly improve the sustainability profile of dihydroxy nitrile production. The biosynthesis of diols from renewable biomass is an active area of research. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. numberanalytics.com They can also enable the use of hazardous reagents in a more controlled manner and facilitate process automation. The development of a flow-based synthesis of this compound would be a significant step towards its large-scale production.

Green Chemistry Principle Application to Dihydroxy Nitrile Synthesis Potential Benefit
BiocatalysisEnzymatic dihydroxylation or cyanationHigh selectivity, mild reaction conditions, reduced waste
Renewable FeedstocksSynthesis from bio-derived platform moleculesReduced reliance on fossil fuels, improved sustainability
Flow ChemistryContinuous synthesis in microreactorsEnhanced safety, improved process control, and scalability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.